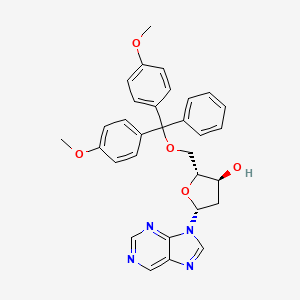

5'-O-(Dimethoxytrityl)-2'-deoxynebularine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5’-O-(Dimethoxytrityl)-2’-deoxynebularine is a modified nucleoside used primarily in the synthesis of oligonucleotides. The dimethoxytrityl group serves as a protecting group for the 5’-hydroxyl function of the nucleoside, which is crucial in the stepwise synthesis of DNA and RNA sequences. This compound is particularly significant in the field of molecular biology and biochemistry for its role in the synthesis of nucleic acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(Dimethoxytrityl)-2’-deoxynebularine typically involves the protection of the 5’-hydroxyl group of 2’-deoxynebularine with a dimethoxytrityl chloride reagent. The reaction is carried out in an anhydrous solvent such as dichloromethane, often in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct . The reaction conditions are usually mild, with the temperature maintained at room temperature to avoid any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers that can handle large volumes of reagents and solvents. The reaction is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .

Análisis De Reacciones Químicas

Types of Reactions

5’-O-(Dimethoxytrityl)-2’-deoxynebularine primarily undergoes deprotection reactions, where the dimethoxytrityl group is removed to expose the 5’-hydroxyl group. This deprotection is typically acid-catalyzed and can be carried out using reagents like dichloroacetic acid or trichloroacetic acid .

Common Reagents and Conditions

Dichloroacetic Acid: Used in non-aqueous solvents like toluene or dichloromethane.

Trichloroacetic Acid: Often used in dilute solutions to minimize side reactions.

Major Products

The major product of the deprotection reaction is the free 5’-hydroxyl nucleoside and the dimethoxytrityl cation, which is relatively stable and can be easily removed from the reaction mixture .

Aplicaciones Científicas De Investigación

Synthesis of Oligonucleotides

One of the primary applications of 5'-O-(Dimethoxytrityl)-2'-deoxynebularine is in the synthesis of oligonucleotides. The dimethoxytrityl (DMT) group serves as a protective group during the synthesis process, facilitating the incorporation of this modified nucleoside into DNA or RNA strands.

-

Advantages in Synthesis:

- The DMT group enhances the stability of nucleosides during solid-phase synthesis.

- It allows for selective deprotection, enabling precise control over the synthesis process.

-

Case Study:

A study demonstrated that oligonucleotides synthesized using this compound showed improved yield and purity compared to traditional nucleosides. The incorporation of this modified nucleoside resulted in oligonucleotides with enhanced binding affinity and specificity for target sequences .

Triplex-Forming Oligonucleotides

This compound has been utilized in the design of triplex-forming oligonucleotides (TFOs), which can selectively bind to specific DNA sequences, including those containing methylated cytosines (5mC).

-

Research Findings:

Recent studies have shown that TFOs containing derivatives of 2'-deoxynebularine can effectively recognize and bind to 5mC and CG base pairs with high affinity. This ability is crucial for targeting genomic regions associated with gene regulation and epigenetic modifications . -

Implications:

The development of TFOs using this modified nucleoside opens avenues for targeted gene therapy and epigenetic research, providing tools to manipulate gene expression in living cells.

Antiviral and Anticancer Therapeutics

The unique properties of this compound make it a candidate for developing antiviral and anticancer agents.

-

Mechanism of Action:

Compounds derived from this modified nucleoside can interfere with viral replication or cancer cell proliferation by mimicking natural nucleotides, thereby disrupting essential biological processes. - Case Studies:

Genotoxicity Screening

The compound's role in high-throughput screening assays for genotoxicity has been explored as part of toxicity profiling in drug development.

Mecanismo De Acción

The primary mechanism of action for 5’-O-(Dimethoxytrityl)-2’-deoxynebularine involves the protection and subsequent deprotection of the 5’-hydroxyl group. The dimethoxytrityl group acts as a protecting group, preventing unwanted reactions at the 5’-hydroxyl site during the synthesis of oligonucleotides. The deprotection step, catalyzed by acids, releases the free hydroxyl group, allowing for further chemical modifications or coupling reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 5’-O-(Dimethoxytrityl)-2’-deoxyinosine

- 5’-O-(Dimethoxytrityl)-2’-deoxythymidine

Uniqueness

5’-O-(Dimethoxytrityl)-2’-deoxynebularine is unique due to its specific application in the synthesis of oligonucleotides containing nebularine, a nucleoside analog. This compound provides a stable and efficient means of protecting the 5’-hydroxyl group, which is crucial for the stepwise synthesis of complex nucleic acid sequences .

Actividad Biológica

5'-O-(Dimethoxytrityl)-2'-deoxynebularine (DMT-dN) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This compound is a derivative of nebularine, which is known for its antiviral and anticancer properties. The dimethoxytrityl (DMT) group enhances the stability and solubility of the nucleoside, making it suitable for various biochemical applications.

This compound is characterized by its unique chemical structure, which includes a dimethoxytrityl group that protects the 5' hydroxyl group of the nucleoside. This modification is crucial for its stability during synthesis and storage. The compound has the following chemical properties:

- Chemical Formula : C16H19N3O5

- Molecular Weight : 345.34 g/mol

- CAS Number : 108310-90-3

The biological activity of DMT-dN can be attributed to its interaction with various molecular targets within cells. Its mechanism of action primarily involves:

- Inhibition of Nucleic Acid Synthesis : DMT-dN can act as a substrate for DNA polymerases, potentially leading to chain termination during DNA synthesis.

- Antiviral Activity : Similar to other modified nucleosides, DMT-dN may exhibit antiviral properties by interfering with viral replication processes.

- Enzyme Interaction : The compound's structure allows it to bind to specific enzymes, thereby modulating their activity.

Biological Activities

Research indicates that DMT-dN exhibits several biological activities, including:

- Antiviral Properties : Studies have shown that DMT-dN can inhibit the replication of certain viruses, making it a candidate for antiviral drug development.

- Anticancer Effects : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzymatic Modulation : DMT-dN can influence the activity of enzymes involved in nucleic acid metabolism.

Antiviral Activity

A study conducted on the antiviral effects of modified nucleosides demonstrated that DMT-dN inhibited the replication of herpes simplex virus (HSV) in vitro. The compound showed a dose-dependent reduction in viral titers, indicating its potential as an antiviral agent.

Anticancer Activity

In another investigation, DMT-dN was tested against human cancer cell lines such as HeLa and MCF-7. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, highlighting its potential for cancer therapy.

Enzyme Interaction Studies

Research exploring the interaction of DMT-dN with DNA polymerases revealed that it acts as a competitive inhibitor. This property could be exploited to design selective inhibitors for therapeutic purposes.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O5/c1-37-24-12-8-22(9-13-24)31(21-6-4-3-5-7-21,23-10-14-25(38-2)15-11-23)39-18-28-27(36)16-29(40-28)35-20-34-26-17-32-19-33-30(26)35/h3-15,17,19-20,27-29,36H,16,18H2,1-2H3/t27-,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJZTPKLBIEHRX-ZGIBFIJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=CN=CN=C65)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=CN=CN=C65)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.